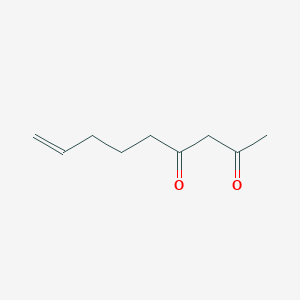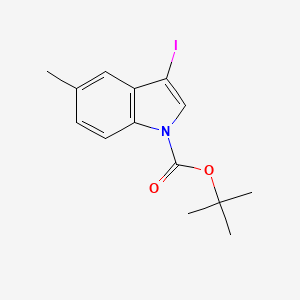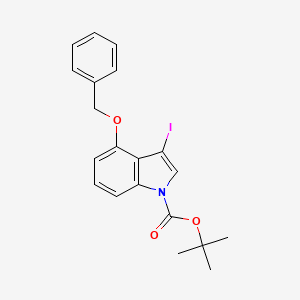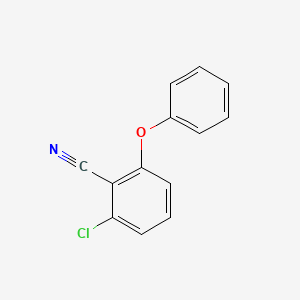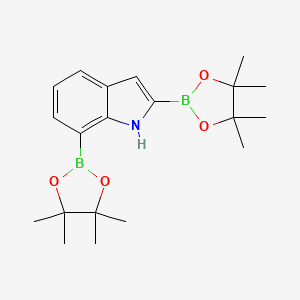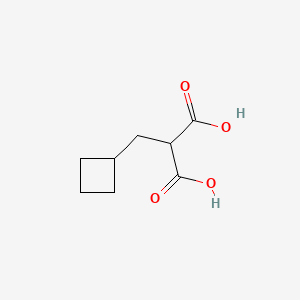
2-(Cyclobutylmethyl)malonic acid
Descripción general
Descripción
2-(Cyclobutylmethyl)malonic acid is a chemical compound with the molecular formula C8H12O4 . It is used for research purposes .
Synthesis Analysis
The synthesis of 2-(Cyclobutylmethyl)malonic acid involves several steps. One method involves the use of pyridine and lithium aluminium hydride (LiAlH4) in a multistep reaction . Another method involves heating the compound in 1-methyl-pyrrolidin-2-one at 110°C . The yield of the reaction can vary depending on the conditions, with yields reported as high as 100% .Molecular Structure Analysis
The molecular structure of 2-(Cyclobutylmethyl)malonic acid consists of eight carbon atoms, twelve hydrogen atoms, and four oxygen atoms . The exact structure and properties can be further analyzed using techniques such as NMR, HPLC, and LC-MS .Chemical Reactions Analysis
The chemical reactions involving 2-(Cyclobutylmethyl)malonic acid can be complex. For example, the Malonic Ester Synthesis involves deprotonation of the ester to form an enolate, followed by an SN2 reaction of the enolate with an alkyl halide to form a new C-C bond . Acidic hydrolysis of the ester then gives a carboxylic acid .Physical And Chemical Properties Analysis
2-(Cyclobutylmethyl)malonic acid is a white crystalline powder . It has a molecular weight of 172.18 g/mol . It is soluble in water, ethanol, and diethyl ether . When heated, it decomposes into acetic acid and carbon dioxide .Aplicaciones Científicas De Investigación
Cross-Linking Agents in Biomaterials
- When combined with materials like chitosan or collagen , these derivatives form three-dimensional scaffolds. These scaffolds find applications in tissue engineering, wound healing, and drug delivery systems .
Biological Production of Malonic Acid
- Recent research has focused on designing synthetic pathways for malonic acid production in microbes. For instance, an artificial pathway was constructed in the cellulolytic thermophilic fungus Myceliophthora thermophila . This pathway converts oxaloacetate to malonic acid, achieving a titer of 42.5 mg/L .
NMR and Analytical Chemistry
Direcciones Futuras
Research is ongoing into the potential uses of 2-(Cyclobutylmethyl)malonic acid and related compounds. For example, a novel artificial synthetic pathway for producing malonic acid from renewable resources has been designed, which could have implications for the production of 2-(Cyclobutylmethyl)malonic acid in the future .
Propiedades
IUPAC Name |
2-(cyclobutylmethyl)propanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)6(8(11)12)4-5-2-1-3-5/h5-6H,1-4H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFGISLZPBHJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288251 | |
| Record name | 2-(Cyclobutylmethyl)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclobutylmethyl)malonic acid | |
CAS RN |
1010422-67-9 | |
| Record name | 2-(Cyclobutylmethyl)propanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1010422-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Cyclobutylmethyl)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

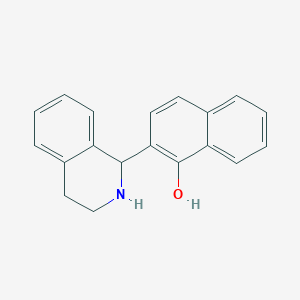
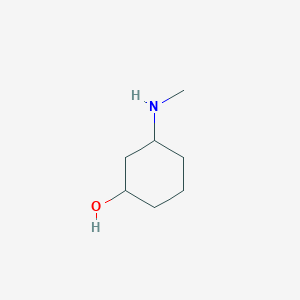


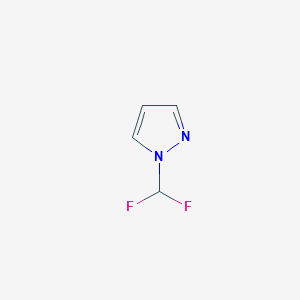
![Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B3031986.png)
